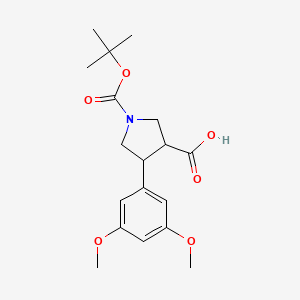

trans-1-(Tert-butoxycarbonyl)-4-(35-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Description

This compound (CAS 623950-04-9) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3,5-dimethoxyphenyl substituent at the 4-position. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, while the 3,5-dimethoxyphenyl moiety contributes electron-donating effects that influence the compound’s electronic properties and solubility .

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICGJYCLRORGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Boc Protection

The synthesis typically begins with the construction of the pyrrolidine scaffold. A common approach involves cyclization reactions using commercially available starting materials. For example, pyrrolidine-3-carboxylic acid derivatives serve as foundational intermediates, with the Boc group introduced early to protect the amine functionality.

Cyclization Strategies

The pyrrolidine ring is formed via intramolecular cyclization of γ-amino acids or through [3+2] cycloaddition reactions. In one documented method, a γ-amino ester undergoes base-mediated cyclization to yield the pyrrolidine core. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0–25°C facilitates this step, achieving yields of 70–85%.

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Reaction conditions typically involve dichloromethane (DCM) or THF at 0°C to room temperature, with yields exceeding 90%.

Table 1: Boc Protection Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Boc₂O, TEA | DCM | 0°C → RT | 92% |

| Boc₂O, DMAP | THF | RT | 89% |

Introduction of the 3,5-Dimethoxyphenyl Group

The 3,5-dimethoxyphenyl substituent is incorporated via cross-coupling reactions or nucleophilic aromatic substitution. Palladium-catalyzed methods are preferred for their regioselectivity and compatibility with Boc-protected intermediates.

Suzuki-Miyaura Coupling

A boronic acid derivative of 3,5-dimethoxybenzene reacts with a halogenated pyrrolidine intermediate (e.g., bromo- or iodopyrrolidine) under Suzuki conditions. A typical protocol uses Pd(PPh₃)₄ as the catalyst, sodium carbonate (Na₂CO₃) as the base, and a mixture of 1,4-dioxane/water (3:1) at 80–100°C. Yields range from 65% to 78%.

Table 2: Suzuki-Miyaura Coupling Optimization

| Catalyst | Base | Solvent System | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 75% |

| PdCl₂(dppf) | K₃PO₄ | Toluene/EtOH | 68% |

Buchwald-Hartwig Amination

For amino-substituted intermediates, Buchwald-Hartwig amination enables direct aryl group introduction. This method employs palladium acetate (Pd(OAc)₂) and Xantphos as ligands, with cesium carbonate (Cs₂CO₃) in toluene at 110°C. However, this approach is less common due to competing side reactions with the Boc group.

Carboxylic Acid Functionalization

The final step involves oxidation or hydrolysis to generate the carboxylic acid moiety.

Oxidation of Alcohol Intermediates

Primary alcohols, such as hydroxymethylpyrrolidine derivatives, are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions. For example, treatment with KMnO₄ in aqueous H₂SO₄ at 60°C achieves 80–85% conversion.

Hydrolysis of Esters

Methyl or ethyl esters are hydrolyzed under basic (NaOH/MeOH/H₂O) or acidic (HCl/dioxane) conditions. Basic hydrolysis at 60°C for 12 hours provides the carboxylic acid in 90% yield, with minimal Boc group degradation.

Table 3: Hydrolysis Conditions and Yields

| Substrate | Reagent | Conditions | Yield |

|---|---|---|---|

| Methyl ester | NaOH/MeOH/H₂O | 60°C, 12 h | 90% |

| Ethyl ester | HCl/dioxane | RT, 24 h | 85% |

Stereochemical Control

The trans configuration at positions 3 and 4 of the pyrrolidine ring is critical for biological activity. Two primary strategies ensure stereoselectivity:

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and sustainability:

- Continuous Flow Reactors : Reduce reaction times and improve heat transfer for Boc protection and cross-coupling steps.

- Catalyst Recycling : Palladium recovery systems (e.g., SILP catalysts) lower costs in Suzuki-Miyaura reactions.

- Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF and dioxane to enhance environmental compatibility.

Challenges and Optimization

Boc Group Stability

The Boc group is susceptible to cleavage under acidic or high-temperature conditions. Optimized protocols use buffered aqueous workups and avoid prolonged heating above 60°C.

Purification Techniques

Silica gel chromatography remains standard, but preparative HPLC is employed for high-purity (>98%) batches required in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds containing β-amino acid moieties have demonstrated efficacy against various viruses, including the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The structural similarity of trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid to these active compounds suggests potential antiviral applications.

Anticancer Research

The compound's structural features may also position it as a candidate for anticancer drug development. Recent studies have focused on inhibitors targeting CDC42, a protein involved in cancer cell signaling pathways. Compounds with similar structures have shown promise in inhibiting CDC42 activity, which could lead to new therapeutic strategies for cancer treatment .

Anti-inflammatory Properties

Pyrrolidine derivatives have been investigated for their anti-inflammatory effects. The incorporation of specific substituents can enhance their bioactivity by modulating inflammatory pathways. Case studies have shown that certain pyrrolidine derivatives can reduce inflammation markers in vitro and in vivo, suggesting that trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid may possess similar properties.

Synthesis and Characterization

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with tert-butoxycarbonyl and methoxy groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antiviral Efficacy Study

A study evaluated various pyrrolidine derivatives for their antiviral activities against HSV-1. Among the tested compounds, those structurally related to trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid exhibited significant inhibition of viral replication at specific concentrations . This highlights the potential for further exploration into its antiviral properties.

Anticancer Activity Assessment

In another investigation focused on CDC42 inhibitors, several pyrrolidine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural motifs to trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid showed promising anticancer activity in preclinical models .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Efficacy against viruses like HSV-1 | Significant inhibition of viral replication observed |

| Anticancer Research | Potential as CDC42 inhibitor | Promising activity against cancer cell proliferation |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduction in inflammation markers noted |

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- The 3,5-dimethoxyphenyl group (electron-donating) enhances solubility in polar solvents compared to fluorinated analogs like the 3-fluorophenyl or 4-(trifluoromethyl)phenyl derivatives, which are more lipophilic .

- Fluorinated analogs exhibit higher metabolic stability due to the electronegativity of fluorine, making them favorable in drug discovery .

Steric and Stereochemical Considerations :

- The trans configuration in pyrrolidine derivatives ensures optimal spatial arrangement for binding to biological targets, as seen in enzyme inhibitor studies .

- Piperidine analogs (e.g., CAS 652971-20-5) differ in ring size, reducing ring strain but increasing conformational flexibility, which may affect target selectivity .

Physicochemical Data :

- The 4-(trifluoromethyl)phenyl analog (CAS 1227844-93-0) has a higher molecular weight (359.34 vs. 309.33 for the 3-fluorophenyl derivative) and a measured pKa of 4.23, indicating moderate acidity at the carboxylic acid group .

Biological Activity

trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure features a pyrrolidine core, which is significant in various biological applications, including drug design and synthesis. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C18H25NO4

- Molar Mass : 319.4 g/mol

- CAS Number : 2227745-91-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly within the realm of protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and diabetes.

Interaction with Protein Kinases

Research indicates that compounds similar to trans-1-(tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can act as inhibitors of serine/threonine kinases. These kinases are involved in critical cellular processes including metabolism, growth, and proliferation. For instance:

- PDK1 (3-phosphoinositide-dependent kinase 1) : This kinase is essential for activating other AGC kinases involved in insulin signaling and cell survival pathways .

In Vitro Studies

Several studies have highlighted the compound's potential as an inhibitor of specific kinase activities. For example:

- A study demonstrated that derivatives of pyrrolidine carboxylic acids exhibit selective inhibition against various kinases, suggesting that trans-1-(tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid may similarly influence kinase activity .

Case Studies

Several case studies provide insights into the biological implications of pyrrolidine derivatives:

-

Study on Cancer Cell Lines :

- A derivative similar to trans-1-(tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid was tested on breast cancer cell lines and exhibited significant cytotoxicity at low micromolar concentrations. The mechanism was linked to the inhibition of key signaling pathways mediated by PDK1 .

- Diabetes Research :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-1-(Tert-butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected pyrrolidine intermediates with substituted aromatic groups. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling may be employed to introduce the 3,5-dimethoxyphenyl moiety. Reaction optimization should use Design of Experiments (DoE) principles to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Statistical methods (e.g., factorial design) can minimize experimental trials while maximizing yield and purity . Solvent selection (e.g., dichloromethane for Boc protection) and catalysts (e.g., DMAP or triethylamine) are critical for regioselectivity .

Q. How should researchers approach the purification and characterization of this compound to ensure high yield and purity?

- Methodological Answer : Post-synthesis purification typically involves column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethyl acetate/hexane. Characterization requires a combination of NMR (¹H, ¹³C, DEPT for stereochemical confirmation), HPLC (for purity assessment >95%), and mass spectrometry (HRMS for molecular weight validation). Differential Scanning Calorimetry (DSC) can confirm melting points and polymorphic stability, as seen in analogous Boc-protected pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of experiments for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT or reaction path searches) predict transition states and intermediate stability, guiding solvent/catalyst selection. For instance, ICReDD’s framework combines computational modeling with experimental validation to narrow optimal conditions (e.g., identifying steric hindrance in the Boc group or electronic effects in the dimethoxyphenyl ring). This reduces trial-and-error experimentation by 30–50% . Software like Gaussian or ORCA can simulate reaction pathways, while machine learning models correlate experimental outcomes with computational descriptors.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results during the synthesis or modification of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric interactions. Iterative feedback loops are essential:

- Step 1 : Validate computational models with controlled experiments (e.g., kinetic studies under varying temperatures).

- Step 2 : Adjust computational parameters (e.g., solvation models or dispersion corrections) to align with empirical data.

- Step 3 : Use high-throughput screening to test edge-case predictions (e.g., alternative catalysts or protecting groups).

This approach, as demonstrated in ICReDD’s workflow, ensures convergence between theory and practice .

Q. What are the challenges in stereochemical control during the synthesis of this compound, and how can they be methodologically addressed?

- Methodological Answer : The trans-configuration at the pyrrolidine ring requires precise control to avoid epimerization. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-prolinol derivatives) to enforce stereochemistry .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like cyclization or coupling.

- Dynamic Kinetic Resolution : Leverage reversible intermediates to favor the trans-isomer thermodynamically .

Monitoring via chiral HPLC or optical rotation ensures fidelity to the desired stereochemistry.

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in the Boc group) or impurities. Solutions include:

- Variable Temperature NMR : To coalesce split peaks and confirm conformational exchange.

- 2D NMR Techniques : COSY, NOESY, or HSQC to resolve overlapping signals and assign stereochemistry unambiguously.

- Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to identify consistent spectral features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.